molecular formula C14H15ClN2O2 B3011239 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea CAS No. 1235349-76-4

1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea

Cat. No.: B3011239
CAS No.: 1235349-76-4
M. Wt: 278.74
InChI Key: HYYFYWSVODXGHT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea is a synthetic organic compound that features a chlorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 1-(furan-2-yl)propan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]amine
  • 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]thiourea
  • 1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]carbamate

Uniqueness

1-(2-Chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea is unique due to its specific combination of a chlorophenyl group and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(furan-2-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-10(9-11-5-4-8-19-11)16-14(18)17-13-7-3-2-6-12(13)15/h2-8,10H,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYFYWSVODXGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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